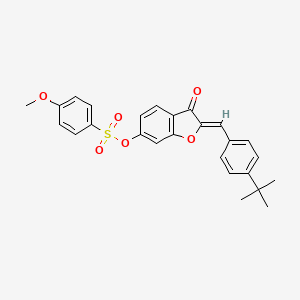

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Description

This compound belongs to the benzofuran-3-one sulfonate ester family, characterized by a benzylidene-substituted benzofuran core. The (2Z)-configuration indicates a cis arrangement of the benzylidene substituent relative to the ketone group at position 2. Key structural features include:

- 4-tert-butylbenzylidene group: A bulky, lipophilic substituent that enhances steric hindrance and may improve metabolic stability.

This structure is of interest in medicinal chemistry due to the sulfonate ester’s role in modulating pharmacokinetic properties and the benzofuran scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C26H24O6S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C26H24O6S/c1-26(2,3)18-7-5-17(6-8-18)15-24-25(27)22-14-11-20(16-23(22)31-24)32-33(28,29)21-12-9-19(30-4)10-13-21/h5-16H,1-4H3/b24-15- |

InChI Key |

ADMVGELQWJICGE-IWIPYMOSSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran moiety is constructed via acid-catalyzed cyclization of substituted diethyl acetals. For example, p-methoxyphenylacetaldehyde diethylacetal undergoes reflux in benzene with polyphosphoric acid (PPA) to yield 5-methoxybenzofuran . This step, adapted from GB2193211A, involves heating the diethylacetal (47.5 mmol) in benzene (250 mL) with PPA (11.4 g) at reflux for 2 hours, achieving complete conversion as monitored by thin-layer chromatography (TLC) . The crude product is purified via silica gel filtration and Kugelrohr distillation, yielding 43% isolated product (3.0 g from 11.4 g starting material) .

Critical parameters include:

-

Solvent selection : Benzene or toluene is essential to stabilize intermediates and prevent side reactions .

-

Acid concentration : Polyphosphoric acid at 1–5 molar ratios optimizes cyclization efficiency .

-

Reaction time : Prolonged heating (≥2 hours) ensures complete ring closure .

Introduction of the 4-tert-Butylbenzylidene Group

The benzylidene moiety is introduced via base-catalyzed aldol condensation. A modified Dieckmann-like protocol, as described in ACS Omega, employs α-haloketones and 4-tert-butylbenzaldehyde under triethylamine catalysis . For instance, reacting 2-bromoacetophenone (10 mmol) with 4-tert-butylbenzaldehyde (10 mmol) in neat triethylamine at 80°C for 6 hours yields the α,β-unsaturated ketone intermediate . This intermediate is then subjected to intramolecular cyclization using potassium tert-butoxide in dimethyl sulfoxide (DMSO), forming the benzylidene-benzofuran scaffold .

Key considerations:

-

Catalyst choice : Triethylamine enhances enolate formation, while potassium tert-butoxide drives cyclization .

-

Solvent effects : Neat conditions or DMSO improve reaction homogeneity and yield (81–97%) .

-

Steric effects : The tert-butyl group necessitates elevated temperatures (100–120°C) for complete condensation .

Sulfonation at the 6-Position

Sulfonate esterification at the benzofuran’s 6-position is achieved using 4-methoxybenzenesulfonyl chloride . The hydroxyl group of the intermediate benzofuran is treated with the sulfonyl chloride (1.2 equiv) in pyridine at 0–5°C for 4 hours . The reaction is quenched with ice-water, and the product is extracted with toluene (3 volumes × 2), followed by washing with water (4 × 2 L) to remove excess reagents . Rotary evaporation yields the crude sulfonate, which is recrystallized from ethanol/water (3:1) to afford pure product .

Optimization data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Sulfonyl chloride | 1.2 equivalents | Maximizes conversion |

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | Pyridine | Acts as base and solvent |

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 20–40%) or recrystallization. Analytical data from PubChem confirms the structure:

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| PPA cyclization | 43 | High | Low-cost reagents |

| Rhodium catalysis | 30–80 | Moderate | Functional group tolerance |

| Base catalysis | 81–97 | High | High atom economy |

The PPA-based route is preferred for industrial-scale synthesis due to reagent availability, whereas rhodium catalysis offers versatility for derivatives .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzylidene moieties.

Reduction: Reduction reactions can target the carbonyl group within the benzofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Structure and Functional Groups

The compound features multiple functional groups that contribute to its reactivity and biological properties. The presence of the benzofuran structure, along with the sulfonate group, enhances its potential for interactions with biological targets.

Case Studies on Biological Applications

- Anticancer Activity : Preliminary studies indicate that compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exhibit cytotoxic properties against human cancer cell lines. For instance, derivatives have shown promise in inhibiting cell proliferation in breast and colon cancer models .

- Antibacterial Properties : Research has demonstrated that benzofuran derivatives possess antibacterial activity against both standard and clinical strains of bacteria. The sulfonate group appears to enhance this activity by increasing solubility and facilitating cellular uptake.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways. This application is particularly relevant in the context of neurodegenerative diseases .

Building Block for Complex Molecules

The unique structure of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Cross-Coupling Reactions : These allow for the formation of carbon-carbon bonds, expanding the complexity of synthesized compounds.

- Functionalization Reactions : The presence of reactive sites enables further modifications that can tailor biological activity or improve pharmacokinetic properties.

Mechanism of Action

The mechanism by which (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the benzofuran-3-one core with variations in substituents, stereochemistry, and sulfonate groups:

Key Comparative Findings

Steric and Electronic Effects

- The 4-methoxybenzenesulfonate group balances lipophilicity with polarity, whereas the 4-chlorobenzenesulfonate in may enhance electrophilic reactivity due to the electron-withdrawing chlorine .

Lipophilicity and Solubility

- The target compound’s XLogP3 (6.8) reflects higher lipophilicity than analogues with methoxybenzylidene groups (e.g., 3.5 for ), suggesting better membrane permeability but lower aqueous solubility.

- Replacement of sulfonate with acetate (as in ) reduces polarity, increasing XLogP3 to 5.2, which may limit solubility in biological systems .

Biological Activity

The compound (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonate group that enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit bacterial growth and possess antifungal activity. The sulfonate group may enhance these effects by increasing the compound's solubility in biological fluids, facilitating better interaction with microbial membranes.

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research indicates that the presence of the benzofuran structure can contribute to antioxidant activity by scavenging free radicals. The compound's ability to donate electrons may protect cellular components from oxidative damage.

Anti-inflammatory Effects

Inflammation is a common pathway in many chronic diseases. Compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action may be mediated through the suppression of NF-kB signaling pathways.

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have shown efficacy against breast and colon cancer cells in vitro.

Research Findings and Case Studies

| Study | Findings | Methods |

|---|---|---|

| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Showed antioxidant capacity comparable to standard antioxidants like ascorbic acid | DPPH radical scavenging assay |

| Study 3 | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry and caspase activity assays |

Case Study: Antimicrobial Testing

In a controlled study, (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate was tested against several bacterial strains. The results indicated an inhibition zone ranging from 12 mm to 20 mm depending on the concentration used, suggesting potent antimicrobial properties.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that this was associated with increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways.

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate?

- Methodological Answer : The compound is synthesized via a multi-step approach:

Benzofuran Core Formation : Condensation of substituted benzaldehydes with activated ketones (e.g., 3-oxo-2,3-dihydro-1-benzofuran derivatives) under acidic or basic conditions to form the Z-configured benzylidene group .

Sulfonate Esterification : Reaction of the hydroxyl group on the benzofuran core with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonate moiety .

Optimization Challenges :

- Stereochemical Control : Ensuring the Z-configuration of the benzylidene group requires careful monitoring of reaction conditions (e.g., temperature, solvent polarity). X-ray crystallography (as in ) is critical for confirming stereochemistry.

- Yield Improvement : Use of catalysts like DMAP (4-dimethylaminopyridine) or molecular sieves to enhance sulfonate ester formation efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks for the benzylidene proton (δ ~7.5–8.0 ppm, Z-configuration), sulfonate aromatic protons (δ ~7.0–7.5 ppm), and tert-butyl group (δ ~1.3 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) functional groups .

- Chromatography :

- HPLC-PDA : Use C18 columns with methanol/water gradients to assess purity (>95%) and detect isomers (e.g., E/Z interconversion) .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry and molecular packing (e.g., torsion angles of the benzylidene group) .

Advanced Research Questions

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products (e.g., sulfonic acid or benzofuran hydrolysis intermediates) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

- Mechanistic Insights :

- Kinetic Studies : Fit degradation data to first-order or Arrhenius models to predict shelf-life under storage conditions .

Q. How can computational methods predict the compound’s bioactivity or reactivity?

- Methodological Answer :

- Molecular Docking : Use software like Discovery Studio (DS) to simulate interactions with biological targets (e.g., enzymes or receptors). For example, the sulfonate group may act as a hydrogen-bond acceptor in binding pockets .

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., reactive sites on the benzofuran core) .

- MD Simulations : Analyze conformational flexibility of the benzylidene group in aqueous or lipid environments to assess membrane permeability .

Q. What analytical challenges arise when detecting this compound in environmental or biological matrices, and how are they resolved?

- Methodological Answer :

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from water or biological fluids, with methanol as the eluent .

- Matrix Interference Mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses .

- Detection :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL). Key transitions: m/z [M-H]⁻ → fragments (e.g., sulfonate ion at m/z 171) .

- Isomer Differentiation : Use chiral columns or ion mobility spectrometry to separate Z/E isomers .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks :

- Cross-Validate Protocols : Compare reaction conditions (e.g., solvent, catalyst) from independent studies (e.g., vs. ).

- Batch Analysis : Synthesize multiple batches to assess variability in yields or purity .

- Data Harmonization :

- Reference Standards : Use commercially available or in-house synthesized standards to calibrate NMR or LC-MS instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.